Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Description
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride (CAS: 89448-35-1) is a bicyclic organic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . It features a rigid bicyclo[2.1.1]hexane scaffold substituted with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-7(9)3-5-1-6(7)2-5;/h5-6,9H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFGLULCRGSTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533106 | |
| Record name | 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89448-35-1 | |
| Record name | 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks, which can then be derivatized through numerous transformations . The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the modular approach using photochemistry is scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Research indicates that bicyclic compounds like bicyclo[2.1.1]hexan-2-ol derivatives exhibit promising antimicrobial and antiviral activities. For instance, derivatives of bicyclo[2.1.1]hexane have been studied for their efficacy against various pathogens, highlighting their potential as scaffolds for new antibiotics and antiviral agents . The structural features of these compounds allow for modifications that can enhance their biological activity.
Peptidomimetics
The compound has shown potential as a building block for peptidomimetics, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. Studies have demonstrated that modifications to the bicyclic framework can lead to compounds with enhanced interactions with biological targets, making them suitable candidates for drug development .
Synthetic Methodologies
Synthesis of Complex Molecules
Bicyclo[2.1.1]hexan-2-ol serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, facilitating the construction of diverse chemical entities. For example, one study reported the use of this compound in a one-pot tandem reaction that integrates multiple synthetic steps into a single procedure, significantly improving efficiency and yield .
Photochemical Reactions
Recent advancements have explored the use of photochemistry to derive new bicyclo[2.1.1]hexane modules from this compound through [2 + 2] cycloaddition reactions. This method opens avenues for creating novel chemical scaffolds that can be further modified for specific applications in materials science and drug discovery .
Physicochemical Properties
Stability and Reactivity
The stability of bicyclo[2.1.1]hexan-2-ol under various conditions makes it an attractive candidate for further research and application development. Studies on its reactivity patterns reveal insights into its behavior in solvolysis reactions, where it exhibits unique selectivity compared to other bicyclic compounds . Understanding these properties is crucial for predicting how these compounds will behave in biological systems.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antiviral agents | Promising activity against various pathogens |
| Peptidomimetics | Building blocks for mimicking peptides | Enhanced stability and bioavailability |
| Synthetic Methodologies | Synthesis of complex organic molecules | Efficient one-pot reactions yielding high yields |
| Photochemical Reactions | Creation of new chemical scaffolds | Modular approach using [2 + 2] cycloaddition |
| Physicochemical Studies | Stability and reactivity analysis | Unique solvolysis behavior compared to analogs |
Case Studies
Case Study 1: Antiviral Activity Testing
In a study conducted by Cox et al., derivatives of bicyclo[2.1.1]hexan-2-ol were synthesized and tested against viral pathogens, showing significant inhibition rates compared to standard antiviral drugs . This highlights the potential for developing new therapeutic agents based on this compound.
Case Study 2: Photochemical Synthesis
A recent publication detailed a novel approach utilizing photochemistry to synthesize new derivatives from bicyclo[2.1.1]hexan-2-ol, demonstrating how light-induced reactions can facilitate complex organic transformations that are otherwise challenging under traditional conditions .
Mechanism of Action
The mechanism of action for Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural Uniqueness: The [2.1.1]hexane scaffold is understudied compared to [2.2.1] or [2.2.2] systems, offering opportunities for novel bioactive molecule design .
- Data Limitations : Melting points, solubility, and stability data for the target compound are absent in available literature, hindering direct comparison with analogs .
- Synthetic Challenges : Introducing functional groups to strained bicyclic systems requires optimization, as seen in and .
Biological Activity
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that allows it to act as a bioisostere for ortho-disubstituted phenyl rings. This structural feature enhances its pharmacokinetic properties, solubility, and metabolic stability, making it a candidate for various therapeutic applications.
Biological Activity
Recent studies have indicated that bicyclic compounds like bicyclo[2.1.1]hexan-2-ol exhibit significant biological activity, particularly in cancer treatment:
- Anticancer Activity : Compounds of this class have been shown to function as selective antagonists of the EP4 receptor, which is implicated in cancer progression through the modulation of prostaglandin E2 (PGE2) signaling pathways. Blocking this signaling can inhibit tumor growth and metastasis .
- Cell Viability Studies : In vitro experiments have demonstrated that enantiomers of bicyclo[2.1.1]hexanes can exhibit markedly different biological activities, emphasizing the importance of stereochemistry in drug design .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study highlighted the use of bicyclo[2.1.1]hexan derivatives in targeting cancer cells through their action on the EP4 receptor pathway. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines compared to controls.
Case Study 2: Synthesis and Bioactivity Correlation
Research demonstrated an enantioselective synthesis of bicyclo[2.1.1]hexanes leading to compounds with improved biological activity compared to their racemic counterparts. The study emphasized that controlling the stereochemistry during synthesis is crucial for enhancing therapeutic efficacy .
Research Findings
The exploration of bicyclo[2.1.1]hexan derivatives has led to significant advancements in understanding their biological mechanisms:
- Synthesis Techniques : Innovative methods such as Lewis acid-catalyzed cycloaddition and photocatalytic approaches have been developed to create these compounds efficiently while preserving their biological activity .
- Bioisosterism : Bicyclo[2.1.1]hexanes are increasingly recognized as valuable bioisosteres for traditional aromatic compounds, providing a three-dimensional scaffold that mimics the spatial arrangement of substituents found in biologically active molecules .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride?
- Methodology : The bicyclo[2.1.1]hexane scaffold can be synthesized via Meinwald and Gassman’s method, starting from β-pinene derivatives. Key steps include:
- Step 1 : Conversion of 5,5-dimethylbicyclo[2.1.1]hexan-2-ol (1 ) to the chloride using thionyl chloride (SOCl₂) or to the bromide using triphenylphosphine-bromine reagent (PPh₃/Br₂) .
- Step 2 : Functionalization of the bicyclic core with an aminomethyl group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
- Challenges : Low yields in bromide formation (~20%) necessitate optimization of reaction time and stoichiometry .
Q. How is the structural conformation of this bicyclic compound validated experimentally?
- Techniques :
- X-ray crystallography : Resolve bond angles (e.g., bridgehead C-C-C angles) and confirm stereochemistry. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes exhibit a bridgehead distance (d) of ~3.05–3.19 Å, comparable to ortho-substituted benzene (3.04–3.10 Å) .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes axial vs. equatorial protons (e.g., δ 1.2–2.5 ppm for bridgehead hydrogens) and confirms amine protonation in the hydrochloride salt (δ ~8.5 ppm for NH₃⁺) .
Advanced Research Questions
Q. How can computational modeling guide the design of bicyclo[2.1.1]hexane derivatives as bioisosteres in drug discovery?
- Methodology :
- Geometric parameters : Calculate distance (d), angle (φ₁, φ₂), and torsion (θ) to match ortho-substituted benzene. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes have φ₁ ~60° and φ₂ ~120°, mimicking benzene’s planar geometry .
- Docking studies : Use software like AutoDock Vina to assess binding affinity in target proteins (e.g., antifungal agents targeting CYP51).
Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?
- Stability testing :
- pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor via HPLC-UV for decomposition products (e.g., free amine or oxidized derivatives) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions.
- Stabilization : Lyophilization for long-term storage or formulation with excipients like mannitol to prevent hygroscopic degradation .
Q. How does the bicyclo[2.1.1]hexane scaffold influence pharmacokinetic properties compared to linear analogs?
- In vitro assays :
- Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Bicyclic cores often reduce CYP450-mediated oxidation due to steric shielding .
- Permeability : Use Caco-2 cell monolayers to assess apparent permeability (Pₐₚₚ). Rigid bicyclic structures may enhance passive diffusion vs. flexible chains .
Data Contradictions and Resolution
- Synthesis yields : reports low bromide yields (~20%) via Hunsdiecker modification, while chloride formation achieves >70% yield. Resolution: Optimize bromine equivalents or switch to Appel reaction (CBr₄/PPh₃) for higher efficiency.
- Structural flexibility : Computational models ( ) suggest rigidity, but NMR data () indicate minor conformational mobility. Resolution: Use dynamic NMR or variable-temperature studies to quantify ring puckering.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
